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Compound of Interest

Compound Name:
1-((2-Hydroxyethyl)amino)propan-

2-ol

Cat. No.: B1266523 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic data for the

organic compound 1-((2-Hydroxyethyl)amino)propan-2-ol, including Nuclear Magnetic

Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of

experimentally derived public data for this specific molecule, this guide presents predicted

spectral characteristics based on the compound's functional groups and established

spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data

are also provided.

Predicted Spectroscopic Data
The structural formula of 1-((2-Hydroxyethyl)amino)propan-2-ol is presented below, with

carbons and protons labeled to facilitate the interpretation of the predicted NMR data.

Chemical Structure of 1-((2-Hydroxyethyl)amino)propan-2-ol with atom numbering

Figure 1: Chemical Structure of 1-((2-Hydroxyethyl)amino)propan-2-ol with atom numbering

for NMR assignments.
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NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

The proton NMR (¹H NMR) spectrum is expected to show distinct signals for each unique

proton environment in the molecule. The predicted chemical shifts (δ) in parts per million (ppm)

are summarized in the table below. These predictions are based on the electronegativity of

adjacent atoms and typical chemical shift ranges for similar functional groups.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Notes

H-a (CH₃) 1.0 - 1.2 Doublet (d)
Coupled to the H-c

proton.

H-b (CH₂) 2.4 - 2.6 Multiplet (m)

Diastereotopic protons

adjacent to a

stereocenter and

nitrogen.

H-c (CH) 3.7 - 3.9 Multiplet (m)
Coupled to H-a and H-

b protons.

H-d (CH₂) 2.6 - 2.8 Triplet (t)
Coupled to the H-e

protons.

H-e (CH₂) 3.5 - 3.7 Triplet (t)

Coupled to the H-d

protons and

deshielded by the

hydroxyl group.

H-f (OH) Broad singlet Singlet (s)

Chemical shift is

concentration and

solvent dependent.

H-g (NH) Broad singlet Singlet (s)

Chemical shift is

concentration and

solvent dependent.

H-h (OH) Broad singlet Singlet (s)

Chemical shift is

concentration and

solvent dependent.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon

environments within the molecule. The predicted chemical shifts are presented below.
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Notes

C-1 (CH₃) 18 - 22 Shielded aliphatic carbon.

C-2 (CH₂) 58 - 62 Carbon adjacent to nitrogen.

C-3 (CH) 65 - 70
Carbon bearing a hydroxyl

group.

C-4 (CH₂) 50 - 55 Carbon adjacent to nitrogen.

C-5 (CH₂) 60 - 65
Carbon bearing a hydroxyl

group.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The table below lists the expected characteristic

absorption bands for 1-((2-Hydroxyethyl)amino)propan-2-ol.

Wavenumber Range

(cm⁻¹)
Vibrational Mode Functional Group Intensity

3200 - 3600 O-H stretch Alcohol, Amine (N-H) Strong, Broad

2850 - 3000 C-H stretch Aliphatic Medium to Strong

1450 - 1480 C-H bend Aliphatic Medium

1050 - 1150 C-O stretch Alcohol Strong

1000 - 1250 C-N stretch Amine Medium

Experimental Protocols
The following are generalized protocols for obtaining NMR and IR spectra of a liquid sample

such as 1-((2-Hydroxyethyl)amino)propan-2-ol.

NMR Spectroscopy
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Sample Preparation:

Dissolve approximately 5-10 mg of 1-((2-Hydroxyethyl)amino)propan-2-ol in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Transfer the solution into a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is appropriate for the spectrometer being used

(typically 4-5 cm).

¹H NMR Acquisition:

Instrument: A standard NMR spectrometer (e.g., 300-500 MHz).

Parameters:

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay: 1-5 seconds.

Pulse width: Calibrated 90-degree pulse.

Acquisition time: 2-4 seconds.

Spectral width: 0-12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition:

Instrument: A standard NMR spectrometer with a carbon probe.

Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Pulse program: A standard proton-decoupled pulse sequence.
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Spectral width: 0-220 ppm.

Temperature: 298 K.

FT-IR Spectroscopy
Sample Preparation (Neat Liquid):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.

Place a small drop of 1-((2-Hydroxyethyl)amino)propan-2-ol directly onto the center of the

ATR crystal.

FT-IR Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Parameters:

Scan range: 4000 - 400 cm⁻¹.

Number of scans: 16-32.

Resolution: 4 cm⁻¹.

Mode: Transmittance or Absorbance.

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Caption: A workflow diagram illustrating the process of spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-((2-
Hydroxyethyl)amino)propan-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1266523#spectroscopic-data-of-1-2-
hydroxyethyl-amino-propan-2-ol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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